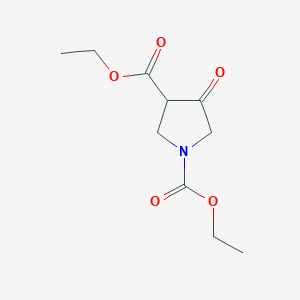
Diethyl 4-oxopyrrolidine-1,3-dicarboxylate
Descripción general
Descripción
Diethyl 4-oxopyrrolidine-1,3-dicarboxylate, also known as DOPDC, is a chemical compound that has gained attention for its potential applications in scientific research. DOPDC is a pyrrolidine derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of Diethyl 4-oxopyrrolidine-1,3-dicarboxylate is not well understood. However, it is believed to act as a precursor for the synthesis of compounds with potential pharmacological activity. This compound has been shown to enhance the activity of some enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
This compound has been found to have biochemical and physiological effects. It has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This compound has also been found to have anti-tumor activity by inducing apoptosis in cancer cells. In addition, this compound has been shown to have anti-viral activity by inhibiting the replication of some viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diethyl 4-oxopyrrolidine-1,3-dicarboxylate has several advantages for lab experiments. It is easy to synthesize and purify, and it can be used as a starting material for the synthesis of new compounds. However, this compound has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, this compound can be unstable under certain conditions, which can affect the reproducibility of experiments.
Direcciones Futuras
There are several future directions for the use of Diethyl 4-oxopyrrolidine-1,3-dicarboxylate in scientific research. One direction is the synthesis of new compounds with potential pharmacological activity. Another direction is the study of the mechanism of action of this compound and its derivatives. Further research is needed to understand the biochemical and physiological effects of this compound and its potential applications in medicine. In addition, new methods for the synthesis and purification of this compound could be developed to improve its utility in lab experiments.
Conclusion:
In conclusion, this compound is a pyrrolidine derivative that has potential applications in scientific research. It can be synthesized using different methods and has been found to have anti-inflammatory, anti-tumor, and anti-viral activities. This compound has advantages and limitations for lab experiments, and there are several future directions for its use in scientific research. Further research is needed to fully understand the potential of this compound and its derivatives in medicine.
Aplicaciones Científicas De Investigación
Diethyl 4-oxopyrrolidine-1,3-dicarboxylate has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It can be used to synthesize new compounds with potential pharmacological activity. This compound has been used as a starting material for the synthesis of pyrrolidine-based compounds, which have been found to have anti-inflammatory, anti-tumor, and anti-viral activities.
Propiedades
IUPAC Name |
diethyl 4-oxopyrrolidine-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO5/c1-3-15-9(13)7-5-11(6-8(7)12)10(14)16-4-2/h7H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSVNVFKQKIQFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1=O)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3751-82-4 | |
| Record name | 3751-82-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124009 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

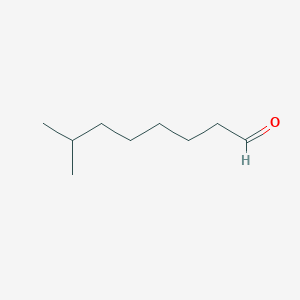

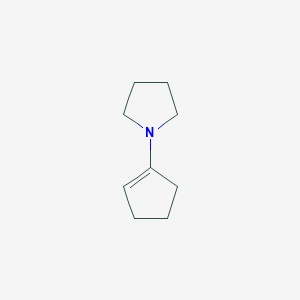
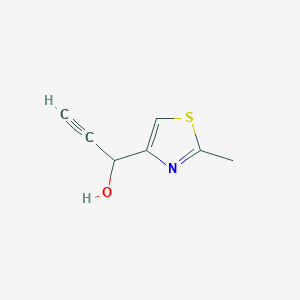

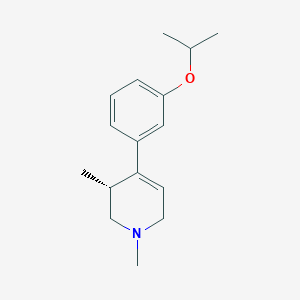
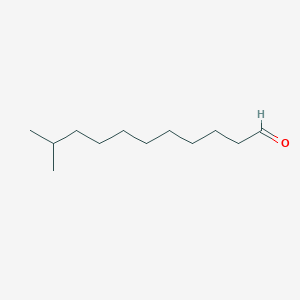

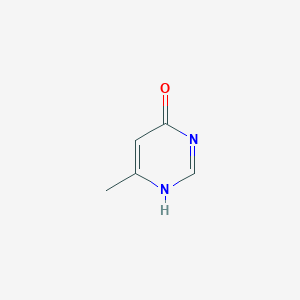
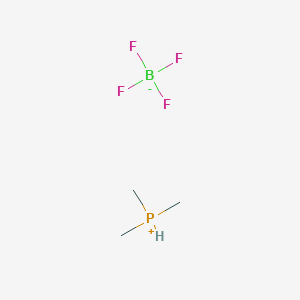
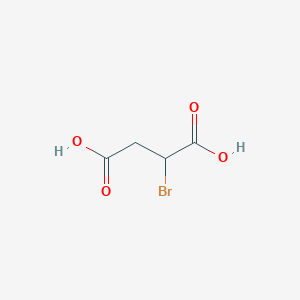
![Methyl 2-[(2E)-2-buten-1-ylamino]benzoate](/img/structure/B128133.png)
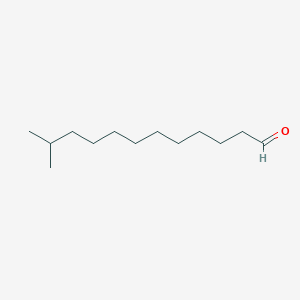
![3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine](/img/structure/B128139.png)